REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([OH:9])[cH:5][c:6]([F:8])[cH:7]1.[C:10](=[O:11])([O-:12])[O-:13].[Cl:16][c:17]1[n:18][cH:19][c:20]([C:23]([F:24])([F:25])[F:26])[cH:21][cH:22]1.[K+:14].[K+:15].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32].[OH2:27]>>[Br:1][c:2]1[cH:3][c:4]([O:9][c:17]2[n:18][cH:19][c:20]([C:23]([F:24])([F:25])[F:26])[cH:21][cH:22]2)[cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cc(F)cc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Fc1cc(Br)cc(Oc2ccc(C(F)(F)F)cn2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |